![molecular formula C13H8BrClKNO4S B12304865 Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B12304865.png)
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is a chemical compound with the molecular formula C13H8BrClKNO3S. This compound is known for its unique structural features, which include a bromophenyl group, a sulfamoyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonamide with 4-chlorobenzoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products Formed
Substitution Reactions: Products include substituted phenylsulfamoylbenzoates.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinic acids.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Applications De Recherche Scientifique
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-[(4-chlorophenyl)sulfamoyl]-4-bromobenzoate
- Potassium 3-[(4-fluorophenyl)sulfamoyl]-4-chlorobenzoate
- Potassium 3-[(4-methylphenyl)sulfamoyl]-4-chlorobenzoate
Uniqueness
Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and biological studies, where the precise arrangement of functional groups is crucial for activity.
Propriétés
Formule moléculaire |
C13H8BrClKNO4S |
|---|---|
Poids moléculaire |
428.73 g/mol |
Nom IUPAC |
potassium;3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate |
InChI |
InChI=1S/C13H9BrClNO4S.K/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15;/h1-7,16H,(H,17,18);/q;+1/p-1 |
Clé InChI |
XAOFHPKWCKRYGX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl)Br.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


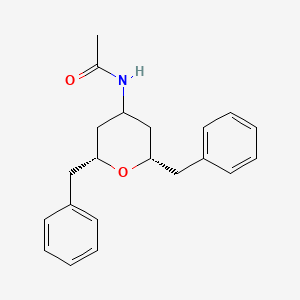
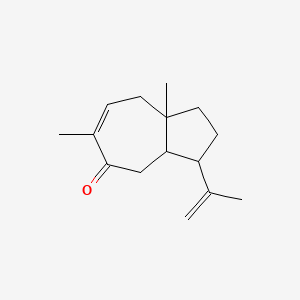
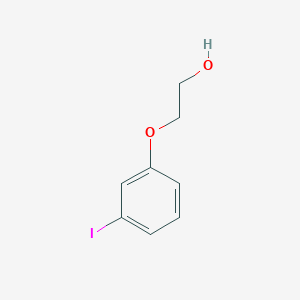
![[3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate](/img/structure/B12304806.png)

![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron](/img/structure/B12304826.png)
![2',3,3',4,5',6'-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]-5-one](/img/structure/B12304830.png)
![4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile](/img/structure/B12304836.png)

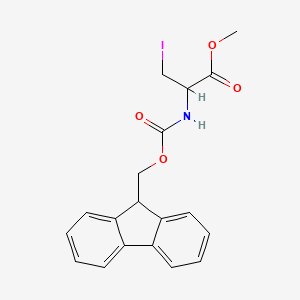
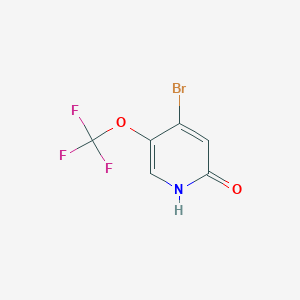
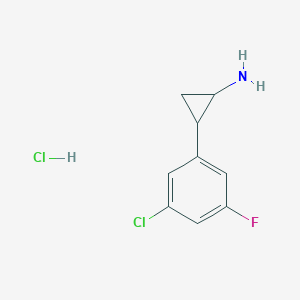
![(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)
